molecular formula C8H16O2 B1294683 Hexanoic acid, 4-ethyl- CAS No. 6299-66-7

Hexanoic acid, 4-ethyl-

Cat. No. B1294683
CAS RN: 6299-66-7
M. Wt: 144.21 g/mol
InChI Key: KJYXVWHRKCNYKU-UHFFFAOYSA-N
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Description

Hexanoic acid, 4-ethyl-, also known as 2-ethylhexanoic acid (EHA), is a fatty acid commonly used in the production of plasticizers. It is a branched-chain compound that can undergo various metabolic processes in the human body, including beta-oxidation, which is a major catabolic pathway for this substance. The metabolism of EHA can lead to the formation of several compounds, some of which have been identified in human urine, indicating that EHA from environmental exposure can be metabolized and excreted by humans .

Synthesis Analysis

The synthesis of derivatives of hexanoic acid, 4-ethyl-, has been explored for various applications. For instance, asymmetric synthesis methods have been developed to produce chiral acids with high enantiomeric excess, which are valuable as intermediates in pharmaceuticals targeting neurodegenerative diseases. A key step in such synthesis is the asymmetric hydrogenation of hindered acrylic acid, catalyzed by a rhodium complex with a chiral ligand, yielding the desired chiral acid with up to 93% enantiomeric excess . Additionally, hexanoic acid derivatives have been synthesized as key chiral intermediates for statins like Mevinolin and Compactin, using regiospecific ring-opening reactions .

Molecular Structure Analysis

The molecular structure of hexanoic acid, 4-ethyl-, and its derivatives is crucial for their chemical properties and reactivity. The presence of a branched alkyl chain and a carboxylic acid group defines its fatty acid character and influences its solubility and reactivity. The chiral centers in the molecule are important for the synthesis of enantiomerically pure compounds, which are significant in the development of drugs with specific stereochemical requirements .

Chemical Reactions Analysis

Hexanoic acid, 4-ethyl-, can participate in various chemical reactions due to its carboxylic acid functionality. It has been used as a reusable organocatalyst and reaction medium for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This demonstrates the versatility of EHA as both a solvent and a catalyst, facilitating eco-friendly and efficient synthesis with good to excellent yields and a straightforward workup procedure. The reusability of EHA as a catalytic medium was confirmed, with no significant drop in activity observed after multiple uses .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexanoic acid, 4-ethyl-, such as its boiling point, melting point, solubility, and acidity, are influenced by its molecular structure. As a fatty acid, it is relatively hydrophobic but can form salts and esters due to its acidic nature. These properties are important for its applications in industry and its behavior in biological systems. The metabolic products of EHA, identified in human urine, suggest that it is well-absorbed and metabolized in the body, with specific oxidation products being indicative of its metabolic pathways .

Scientific Research Applications

Plant Growth Regulation

Hexanoic acid derivatives, like hexanoic acid 2-(diethylamino)ethyl ester (DA-6), have been synthesized and studied for their applications as plant growth regulators. The synthesis process using cation resin as a catalyst has been optimized, with DA-6 showing promise in promoting vegetable growth and increasing agricultural output (Zhao Qing-lan, 2007).

Catalysis and Chemical Synthesis

Biosynthetic Pathways

Research into the biosynthetic production of hexanoic acid has been conducted. For instance, a biosynthetic pathway for hexanoic acid production was constructed in yeast, Kluyveromyces marxianus, using a combination of genes from bacteria and yeast. This has implications for the production of hexanoic acid as a precursor for fine chemistry (Yuna Cheon et al., 2014).

Fuel Additives

Hexanoic acid derivatives have also been evaluated as potential additives for diesel fuel. The study of glycerol derivatives, synthesized from hexanoic acid, showed promising results in reducing emissions in diesel engines (Elena-Emilia Oprescu et al., 2014).

Analytical Chemistry

In analytical chemistry, hexanoic acid derivatives are analyzed for various applications. For example, gas chromatography-mass spectrometry (GC-MS) was used to analyze reaction liquids containing 2-acetyl-hexanoic acid ethyl ester, an important derivative of hexanoic acid used in anesthetics, spice, and medicine (W. Ming, 2007).

properties

IUPAC Name

4-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXVWHRKCNYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212200
Record name Hexanoic acid, 4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylhexanoic acid

CAS RN

6299-66-7
Record name 4-Ethylhexanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44869
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44869
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COT3ZV32XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Eethyl 4-ethyl-2-hexenoate (55.3 g) was dissolved in a mixture of tetrahydrofuran (150 mL) and ethanol (150 mL). To the solution was added 5 w/w % palladium on activated carbon (5.5 g). The mixture was stirred at RT for 3.5 hr under hydrogen atmosphere (1 atm). The 5 w/w % palladium on activated carbon was filtered off using Celite. To the filtrate was added aqueous 4 N sodium hydroxide (111 mL). The mixture was stirred at RT overnight. The reaction mixture was washed with hexane. To the aqueous layer was added 4 N hydrochloric acid (113 mL). The mixture was extracted with ethyl acetate. The organic layer was washed with water/brine=1/1 (300 mL) and brine (150 mL), then dried over sodium sulfate. The sodium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (47.0 g) as a crude product.
Name
4-ethyl-2-hexenoate
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(2-Ethyl-butyl)-malonic acid (3.55 g, 18.8 mmol) was heated at 195° C. for 2 h. After this time, the solution was cooled to 25° C. and diluted with a 90/10 methylene chloride/methanol solution. The organics were then washed with a saturated aqueous sodium chloride solution, concentrated in vacuo and azeotroped with acetonitrile (2×50 mL) to afford 4-ethyl-hexanoic acid (1.24 mg, 45%) as yellow oil, which was used without further purification; EI+-HRMS m/e calcd for C8H16O2 [M−H]+ 143.1072, found 143.1074. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.81 (t, J=7.2 Hz, 6H) 1.02-1.35 (m, 5H) 1.32-1.59 (m, 2H) 2.16 (t, J=7.8 Hz, 2H) 11.98 (br. s., 1H).
Name
2-(2-Ethyl-butyl)-malonic acid
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AT Toci, A Farah - Food chemistry, 2008 - Elsevier
Although Brazil is the largest raw coffee producer and exporter in the world, a large amount of its Arabica coffee production is considered inappropriate for exportation. This by-product …
Number of citations: 206 www.sciencedirect.com
AS Franca, LS Oliveira - Coffee in health and disease prevention, 2015 - Elsevier
Green coffee is the major product in coffee international trade, and its quality is directly affected by the presence of defective coffee beans. Such defective beans are usually separated …
Number of citations: 7 www.sciencedirect.com
TS Thopate - jmr.sharadpauri.org
A short synthesis of ar-himachalene was p-iodotoluene with ethyl sorbate would yield the co and Raney-nickel alloy gives the saturated ester in ester with methyl magnesium iodide …
Number of citations: 0 jmr.sharadpauri.org
DR Seninde, E Chambers IV - Beverages, 2020 - mdpi.com
Flavor continues to be a driving force for coffee’s continued growth in the beverage market today. Studies have identified the sensory aspects and volatile and non-volatile compounds …
Number of citations: 104 www.mdpi.com
LR Batista, SM Chalfoun - Cocoa and coffee fermentations, 2014 - api.taylorfrancis.com
It is difficult to define the concept of quality with precision. In general, quality is a characteristic, property, or state that makes a product completely acceptable, although this acceptance is …
Number of citations: 16 api.taylorfrancis.com

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